molecular formula C7H5NO3 B14847288 3-Hydroxypyridine-2,5-dicarbaldehyde

3-Hydroxypyridine-2,5-dicarbaldehyde

Cat. No.: B14847288
M. Wt: 151.12 g/mol
InChI Key: PNEIPFMGGFFDBX-UHFFFAOYSA-N
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Description

3-Hydroxypyridine-2,5-dicarbaldehyde is an organic compound with the molecular formula C7H5NO3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two aldehyde groups at the 2 and 5 positions and a hydroxyl group at the 3 position on the pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-Hydroxypyridine-2,5-dicarbaldehyde can be achieved through several synthetic routes. One common method involves the oxidation of 3-hydroxypyridine derivatives. For example, the oxidation of 3-hydroxypyridine with manganese dioxide can yield this compound . Another method involves the use of bio-based furfural as a starting material, which is converted to 3-hydroxypyridine through a catalytic process involving Raney iron and ammonia .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may involve the use of solvents, temperature control, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxypyridine-2,5-dicarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde groups can be further oxidized to carboxylic acids.

    Reduction: The aldehyde groups can be reduced to primary alcohols.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification.

Common Reagents and Conditions

Major Products

    Oxidation: 3-Hydroxypyridine-2,5-dicarboxylic acid.

    Reduction: 3-Hydroxypyridine-2,5-dimethanol.

    Substitution: 3-Hydroxy-2,5-dicarbalkoxypyridine.

Scientific Research Applications

3-Hydroxypyridine-2,5-dicarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypyridine-2,5-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

3-Hydroxypyridine-2,5-dicarbaldehyde can be compared with other pyridinecarboxaldehydes, such as:

    Picolinaldehyde (Pyridine-2-carboxaldehyde): Contains an aldehyde group at the 2 position.

    Nicotinaldehyde (Pyridine-3-carboxaldehyde): Contains an aldehyde group at the 3 position.

    Isonicotinaldehyde (Pyridine-4-carboxaldehyde): Contains an aldehyde group at the 4 position.

Properties

Molecular Formula

C7H5NO3

Molecular Weight

151.12 g/mol

IUPAC Name

3-hydroxypyridine-2,5-dicarbaldehyde

InChI

InChI=1S/C7H5NO3/c9-3-5-1-7(11)6(4-10)8-2-5/h1-4,11H

InChI Key

PNEIPFMGGFFDBX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)C=O)C=O

Origin of Product

United States

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